4-(Ethylcarbamoyl)benzoic acid

Overview

Description

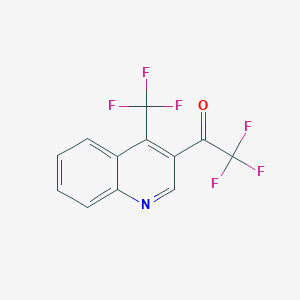

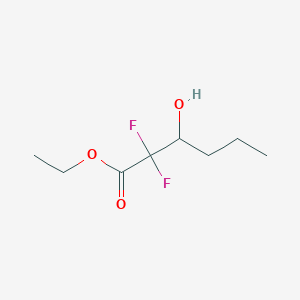

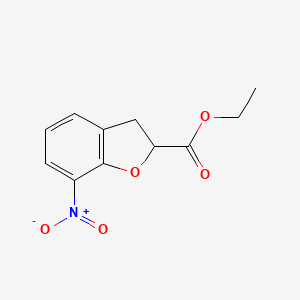

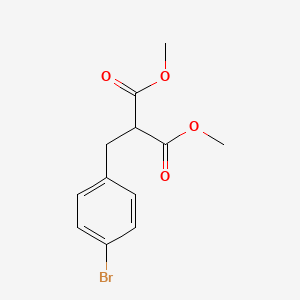

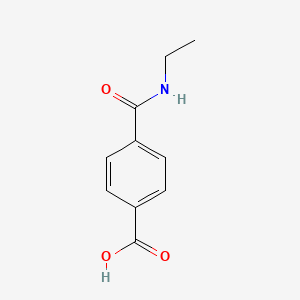

4-(Ethylcarbamoyl)benzoic acid is an organic compound with the molecular formula C10H11NO3 . It consists of a carboxyl group attached to a benzene ring . The molecule contains a total of 25 bonds, including 14 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 secondary amide (aromatic), and 1 hydroxyl group .

Synthesis Analysis

The synthesis of similar compounds often involves a series of steps including alkylation and esterification . For example, benzoic acid can be synthesized from a Grignard reagent, which is a useful method for the preparation of carboxylic acids .Molecular Structure Analysis

The 2D chemical structure image of 4-(Ethylcarbamoyl)benzoic acid is also called skeletal formula, which is the standard notation for organic molecules . The 3D chemical structure image of 4-(Ethylcarbamoyl)benzoic acid is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .Chemical Reactions Analysis

Benzoic acid, a similar compound, can undergo a reaction with NaOH to form its ionic carboxylate form, which is more soluble in the aqueous layer . This property could potentially apply to 4-(Ethylcarbamoyl)benzoic acid as well.Scientific Research Applications

Uses in Food and Environmental Science

4-(Ethylcarbamoyl)benzoic acid, as a derivative of benzoic acid, is significant in the context of food science and environmental studies. Benzoic acid and its derivatives, including 4-(Ethylcarbamoyl)benzoic acid, are naturally present in plant and animal tissues and can be produced by microorganisms. They are widely used as antibacterial and antifungal preservatives and as flavoring agents in food, cosmetic, hygiene, and pharmaceutical products. Due to their widespread occurrence, these compounds are largely distributed in the environment and found in water, soil, and air, leading to high and common human exposure. The comprehensive review by del Olmo, Calzada, and Nuñez (2017) covers the occurrence, uses, human exposure, metabolism, toxicology, analytical methods for detection, and legal limits for benzoic acid and its derivatives.

Chemical and Pharmaceutical Research

In pharmaceutical research, derivatives of benzoic acid, such as 4-(Ethylcarbamoyl)benzoic acid, play a role in drug development. For instance, the crystal structure of a large drug molecule has been determined using a protocol that combines solid-state NMR spectroscopy, crystal structure prediction, and density functional theory chemical shift calculations, as demonstrated by Baias et al. (2013). This methodology represents a significant advancement in NMR crystal structure determination for molecular compounds, indicating the relevance of benzoic acid derivatives in modern pharmaceutical research.

Photovoltaic and Solar Cell Research

In the field of photovoltaic research, derivatives of benzoic acid, including 4-(Ethylcarbamoyl)benzoic acid, are used in the development of dye-sensitized solar cells. A study by Yang et al. (2016) systematically investigates the impact of electron-acceptors on energy level, energy gap, light-harvesting ability, photovoltaic parameter, and cell stability of donor-acceptor dyes in photoelectrochemical cells. The study highlights the significance of benzoic acid derivatives in enhancing the efficiency and stability of solar cells.

Mechanism of Action

Target of Action

This compound is a derivative of benzoic acid, which is known to have antimicrobial properties and is widely used as a food preservative . .

Mode of Action

As a derivative of benzoic acid, it may share some of the parent compound’s properties. Benzoic acid is known to interact with its targets, leading to changes such as decreased ammonia levels . .

Biochemical Pathways

Benzoic acid, the parent compound, is known to be involved in various pathways, including the phenylpropanoid pathway . .

Safety and Hazards

While specific safety and hazard information for 4-(Ethylcarbamoyl)benzoic acid is not available, it is generally recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling similar compounds . Use of personal protective equipment and ensuring adequate ventilation is also advised .

properties

IUPAC Name |

4-(ethylcarbamoyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-2-11-9(12)7-3-5-8(6-4-7)10(13)14/h3-6H,2H2,1H3,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDPZUPPIADDZFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401289102 | |

| Record name | 4-[(Ethylamino)carbonyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401289102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Ethylcarbamoyl)benzoic acid | |

CAS RN |

167627-38-5 | |

| Record name | 4-[(Ethylamino)carbonyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167627-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(Ethylamino)carbonyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401289102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.